molecular formula C15H15NO2 B14115677 3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide

3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide

Katalognummer: B14115677
Molekulargewicht: 241.28 g/mol
InChI-Schlüssel: KMJBRGGUUHYZRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound belonging to the biphenyl family. This compound features a biphenyl core substituted with a methoxy group at the 3’ position, a methyl group at the 5 position, and a carboxamide group at the 2 position. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which forms the biphenyl core by coupling a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The methoxy and methyl groups are introduced through selective functionalization reactions, while the carboxamide group is formed via amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl core.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Formation of 3’-hydroxy-5-methyl-[1,1’-biphenyl]-2-carboxamide.

    Reduction: Formation of 3’-methoxy-5-methyl-[1,1’-biphenyl]-2-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3’-Methoxy-5-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and potential biological activities. Its combination of functional groups makes it versatile for various applications in research and industry.

Eigenschaften

Molekularformel

C15H15NO2

Molekulargewicht

241.28 g/mol

IUPAC-Name

2-(3-methoxyphenyl)-4-methylbenzamide

InChI

InChI=1S/C15H15NO2/c1-10-6-7-13(15(16)17)14(8-10)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H2,16,17)

InChI-Schlüssel

KMJBRGGUUHYZRQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)N)C2=CC(=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.